molecular formula C6H10 B14740592 Ethylidenecyclobutane CAS No. 1528-21-8

Ethylidenecyclobutane

Cat. No.: B14740592
CAS No.: 1528-21-8
M. Wt: 82.14 g/mol
InChI Key: FYHISAJRLZLAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylidenecyclobutane is an organic compound with the molecular formula C₆H₁₀. It is a cyclobutane derivative where an ethylidene group is attached to the cyclobutane ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidenecyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl chloride with a strong base, such as sodium amide, to form the desired product. Another method includes the use of Grignard reagents, where cyclobutanone reacts with ethylmagnesium bromide followed by dehydration to yield this compound .

Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Ethylidenecyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone, while reduction can produce ethylcyclobutane .

Scientific Research Applications

Ethylidenecyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethylidenecyclobutane involves its reactivity due to the strained cyclobutane ring and the presence of the ethylidene group. The compound can undergo ring-opening reactions, which are facilitated by the release of ring strain. These reactions often involve the formation of diradicals or carbocations, leading to various products depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylidene group provides additional sites for chemical reactions, making it a versatile compound in organic synthesis .

Properties

CAS No.

1528-21-8

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

ethylidenecyclobutane

InChI

InChI=1S/C6H10/c1-2-6-4-3-5-6/h2H,3-5H2,1H3

InChI Key

FYHISAJRLZLAQP-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.